molecular formula C6H13NO2 B13273480 (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol

(1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol

Cat. No.: B13273480
M. Wt: 131.17 g/mol
InChI Key: QVUIHZHGZPZYKO-ZBHICJROSA-N
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Description

(1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxirane and an amino alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The amino and hydroxyl groups in the compound make it susceptible to substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry: (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions, influencing its biological activity and effects.

Comparison with Similar Compounds

    (1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and biological properties.

    2-Amino-1-(oxolan-2-yl)ethanol: Lacks the stereochemistry specified in (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, resulting in different reactivity and applications.

Uniqueness: The (1S) configuration of this compound imparts specific stereochemical properties that can influence its interactions with biological targets and its overall reactivity. This makes it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1S)-2-amino-1-(oxolan-2-yl)ethanol

InChI

InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2/t5-,6?/m0/s1

InChI Key

QVUIHZHGZPZYKO-ZBHICJROSA-N

Isomeric SMILES

C1CC(OC1)[C@H](CN)O

Canonical SMILES

C1CC(OC1)C(CN)O

Origin of Product

United States

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